tert-butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate
Description
tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a tert-butyl ester group at position 5, an aminomethyl (-CH2NH2) substituent at position 2, and a methyl group at position 1 of the imidazole ring (Figure S9, ). This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric protection of the carboxylate moiety, while the aminomethyl side chain provides a reactive site for further functionalization, such as amidation or alkylation reactions .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-12-8(5-11)13(7)4/h6H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTQSRWYTFSLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(N1C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its imidazole ring, which is a common motif in biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aminomethyl group can also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Research Implications and Limitations
Current data gaps include experimental crystallographic data (e.g., hydrogen-bonding patterns) for the target compound, though SHELX-based refinements (commonly used for small-molecule crystallography) could resolve this . Predictive models for pKa and boiling points rely on analogous structures, necessitating validation through empirical studies.
Biological Activity
tert-Butyl 2-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. The imidazole ring present in the compound is known for its role in various biological processes, including enzyme inhibition and receptor interaction.
- Molecular Formula : C₁₀H₁₇N₃O₂
- Molecular Weight : 211.26 g/mol
- CAS Number : 2377032-42-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole moiety can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, influencing enzymatic activity. The aminomethyl group enhances this interaction, allowing for modulation of biological responses.
Enzyme Inhibition
Research indicates that compounds containing imidazole rings, like this compound, can act as enzyme inhibitors. For instance, they may inhibit kinases involved in cancer pathways, which is crucial for developing therapeutic agents against various cancers.
Antiproliferative Activity
The compound has shown promising antiproliferative effects in various human tumor cell lines, indicating its potential as an anticancer agent.
Case Studies
Recent studies have explored the synthesis and biological evaluation of imidazole derivatives similar to this compound. These studies highlight the compound's potential as a lead structure for developing new therapeutics.
- Study on Tumor Regression : A related compound demonstrated the ability to induce tumor regression in tamoxifen-resistant breast cancer xenografts, showcasing the therapeutic potential of imidazole derivatives in oncology .
- Kinase Inhibition Studies : Compounds structurally related to this compound were evaluated for their selectivity against various kinases, showing significant inhibition profiles that could be leveraged for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
